Ethyl 4-hydroxypiperidine-4-carboxylate hydrochloride
Overview
Description
Ethyl 4-hydroxypiperidine-4-carboxylate hydrochloride, also known as EPIC or AHPP, is a chemical compound that has gained increasing attention in scientific research. It has a CAS Number of 937063-36-0 and a molecular weight of 209.67 . The IUPAC name for this compound is ethyl 4-hydroxy-4-piperidinecarboxylate hydrochloride .
Molecular Structure Analysis
The InChI code for Ethyl 4-hydroxypiperidine-4-carboxylate hydrochloride is 1S/C8H15NO3.ClH/c1-2-12-7(10)8(11)3-5-9-6-4-8;/h9,11H,2-6H2,1H3;1H . This code provides a specific representation of the molecule’s structure. The molecular formula of the compound is C8H16ClNO3 .Physical And Chemical Properties Analysis
Ethyl 4-hydroxypiperidine-4-carboxylate hydrochloride has a molecular weight of 209.67 . More specific physical and chemical properties such as melting point, boiling point, and density were not available in the search results.Scientific Research Applications
Synthesis of Pharmacologically Active Compounds
Piperidine derivatives, including Ethyl 4-hydroxypiperidine-4-carboxylate hydrochloride, are crucial in synthesizing a wide range of pharmacologically active compounds. They serve as building blocks for creating drugs that can interact with biological targets. The versatility of the piperidine ring allows for the development of compounds with varied therapeutic effects, such as analgesics, antidepressants, antihistamines, and antipsychotics .
Development of Selective Agonists
This compound is used in the synthesis of selective agonists for various receptors. For instance, it can be utilized to create IP (PGI2 receptor) agonists, which are important in cardiovascular research for their vasodilatory and platelet aggregation inhibitory properties .
Catalysis Research
In catalysis, Ethyl 4-hydroxypiperidine-4-carboxylate hydrochloride can be involved in studies of copper-catalyzed N- versus O-arylation. This research is significant for understanding the mechanisms of catalytic reactions and developing more efficient catalysts .
Quorum Sensing Modulators
Researchers use this compound in the synthesis of quorum sensing modulators. These modulators can interfere with the communication pathways of bacteria, which is a promising strategy for controlling bacterial infections and combating antibiotic resistance .
Anti-Helicobacter pylori Agents
The compound is also a reactant in the synthesis of molecules with selective anti-Helicobacter pylori activity. Helicobacter pylori is a bacterium associated with gastric ulcers and cancers, and developing new treatments against it is a significant research area .
Synthesis of Tetrahydronaphthalene Derivatives
Ethyl 4-hydroxypiperidine-4-carboxylate hydrochloride is used in the synthesis of tetrahydronaphthalene derivatives. These derivatives have various applications, including in organic light-emitting diodes (OLEDs) and as potential therapeutic agents .
Safety and Hazards
properties
IUPAC Name |
ethyl 4-hydroxypiperidine-4-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3.ClH/c1-2-12-7(10)8(11)3-5-9-6-4-8;/h9,11H,2-6H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACLZEAUJYYQHMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCNCC1)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-hydroxypiperidine-4-carboxylate hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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